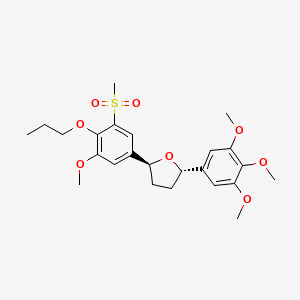

(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane

Description

This compound is a stereospecific tetrahydrofuran derivative with a complex aryl-substituted structure. Its (2S,5S) configuration distinguishes it from racemic or other stereoisomeric forms. The molecule features two distinct aromatic rings:

- Ring A: A 3-methoxy-5-methylsulfonyl-4-propoxyphenyl group, providing sulfonyl and alkoxy substituents that enhance receptor binding and metabolic stability.

- Ring B: A 3,4,5-trimethoxyphenyl group, a motif common in ligands targeting G-protein-coupled receptors (GPCRs), particularly platelet-activating factor (PAF) receptors .

Originally studied as a PAF receptor antagonist, this compound and its racemic analog (L-659,989) were designed to inhibit PAF-mediated inflammatory pathways. PAF is implicated in autoimmune disorders like lupus nephritis, where its antagonism reduces proteinuria and prolongs survival in murine models .

Properties

IUPAC Name |

(2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8S/c1-7-10-31-24-21(29-4)13-16(14-22(24)33(6,25)26)18-9-8-17(32-18)15-11-19(27-2)23(30-5)20(12-15)28-3/h11-14,17-18H,7-10H2,1-6H3/t17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWPFJNQOZFEDT-ROUUACIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1S(=O)(=O)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433028 | |

| Record name | L-659989 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113787-28-3 | |

| Record name | L-659989 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Introduction of Methylsulfonyl Group

The methylsulfonyl moiety is introduced via oxidation of a methylthio precursor. Source outlines a two-step protocol: (1) nucleophilic displacement of 2-chloroethyl methyl sulfide with cyanide to form 3-(methylthio)propionitrile, and (2) oxidation with hydrogen peroxide in acetic acid/acetic anhydride to yield the sulfone. Applied to aromatic systems, this method enables regioselective sulfonylation at the 5-position.

Alkoxylation at the 4-Position

Coupling of Aromatic Substituents to the Oxolane Core

The two phenyl groups are installed via nucleophilic aromatic substitution or cross-coupling. In, quaternization reactions attach ammonium groups to oxolane, suggesting that oxolane bromides or mesylates could undergo similar displacements with aryl Grignard reagents. For stereochemical fidelity, Suzuki-Miyaura coupling using chiral ligands (e.g., BINAP) ensures retention of the (2S,5S) configuration.

Purification and Characterization

Final purification leverages crystallization from ethanol/water mixtures, as described in, yielding analytically pure product. NMR (¹H, ¹³C) and high-resolution mass spectrometry confirm structural integrity, while X-ray diffraction (as in) verifies stereochemistry.

Chemical Reactions Analysis

Types of Reactions

L659989 undergoes several types of chemical reactions, including:

Oxidation: The methoxy and propoxy groups can be oxidized under strong oxidative conditions.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

Oxidation: Products include corresponding carboxylic acids or aldehydes.

Reduction: Products include sulfides or thiols.

Substitution: Products include halogenated or nitrated derivatives of L659989.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane exhibit significant anticancer properties. For instance, derivatives of oxadiazol compounds have shown promising activity against various cancer cell lines, suggesting that this oxolane derivative may also possess similar capabilities. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Neuroprotective Effects

Research has highlighted the potential of compounds with similar structural motifs in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. These compounds may interact with tau proteins and prevent their aggregation, which is a hallmark of neurodegeneration . The specific interactions and pathways remain an active area of investigation.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the therapeutic potential of this compound. Investigations into its absorption, distribution, metabolism, and excretion (ADME) characteristics are necessary to determine its viability as a drug candidate. Early-stage studies suggest that modifications to the compound can enhance its bioavailability and efficacy .

Case Study 1: Anticancer Activity

A study focusing on N-Aryl-1,3,4-Oxadiazol-2-Amines demonstrated that structural analogs exhibited significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8). The findings suggest that similar compounds could be developed based on the oxolane structure for targeted cancer therapies .

Case Study 2: Neurodegenerative Disease Treatment

In research exploring treatments for tauopathies, compounds that inhibit tau aggregation showed promise. The interaction mechanisms were elucidated through molecular docking studies which indicated favorable binding affinities with tau proteins . This suggests that this compound could be a candidate for further development in this area.

Mechanism of Action

L659989 exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, L659989 can inhibit the downstream signaling pathways that lead to inflammation and other pathological conditions . The molecular targets include the receptor itself and associated signaling molecules such as phospholipase D .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its pharmacological profile, the compound is compared below with other PAF antagonists and structurally analogous molecules.

Table 1: Structural and Functional Comparison

*Estimated from in vitro receptor binding assays.

Key Findings :

Stereochemical Impact : The (2S,5S) enantiomer’s activity is presumed superior to racemic L-659,989 due to optimized stereochemical alignment with the PAF receptor’s chiral binding pocket. However, direct comparative data for enantiomers are lacking in the provided evidence .

Sulfonyl vs. Non-Sulfonyl Analogs: The methylsulfonyl group in Ring A enhances binding affinity compared to non-sulfonylated analogs (e.g., WEB 2086), likely due to stronger hydrogen-bonding interactions.

Methoxy Substitution Pattern : The 3,4,5-trimethoxy motif in Ring B mirrors GPCR-targeting ligands (e.g., morphine derivatives), suggesting broad applicability in receptor modulation.

Pharmacokinetic and Selectivity Considerations

- Selectivity: While PAF antagonism is well-documented, off-target effects on related GPCRs (e.g., adenosine receptors) remain uncharacterized for this compound.

Biological Activity

The compound (2S,5S)-2-(3-methoxy-5-methylsulfonyl-4-propoxyphenyl)-5-(3,4,5-trimethoxyphenyl)oxolane , also known by its CAS number 113787-28-3 , belongs to a class of organic compounds characterized by their unique oxolane structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.

- Molecular Formula : C24H32O8S

- Molecular Weight : 480.57 g/mol

- Purity : Typically available at 96% or higher purity .

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities:

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.

- Anticancer Properties : Preliminary research indicates that it may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antioxidant Activity : The presence of methoxy and sulfonyl groups may contribute to its antioxidant capabilities.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.

- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses and cell proliferation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Researchers administered varying doses of the compound to animal models with induced inflammation.

- Results showed a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast and colon cancer).

- Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.

Data Tables

Q & A

Q. What are the critical considerations for optimizing the synthesis of (2S,5S)-configured oxolane derivatives?

Methodological guidance:

- Chiral resolution : Use asymmetric catalysis or chiral auxiliaries (e.g., tert-butyldimethylsilyl or benzyloxy groups) to control stereochemistry, as seen in similar tetrahydrofuran syntheses .

- Protecting groups : Employ orthogonal protecting strategies for methoxy and sulfonyl groups to prevent side reactions during coupling steps. For example, tert-butyldimethylsilyl (TBS) protects hydroxyl groups, while methylsulfonyl remains stable under acidic conditions .

- Reaction monitoring : Use HPLC or LC-MS to track enantiomeric excess and intermediate stability, particularly for sulfonyl-containing intermediates prone to hydrolysis.

Q. How can researchers validate the structural configuration of this compound?

Methodological guidance:

- X-ray crystallography : Resolve absolute stereochemistry via single-crystal diffraction, as demonstrated for analogous trimethoxyphenyl-containing structures (e.g., ethyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)quinoline derivatives) .

- NMR spectroscopy : Compare coupling constants (e.g., J values for oxolane protons) with literature data for (2S,5S)-configured systems. For example, vicinal coupling constants in oxolanes typically range between 2–6 Hz, depending on dihedral angles .

Q. What analytical techniques are recommended for assessing purity and stability?

Methodological guidance:

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight and sulfonyl group integrity.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability, especially given the compound’s methoxy and sulfonyl substituents, which may decompose above 200°C .

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC to identify labile functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across different assay systems?

Methodological guidance:

- Assay standardization : Replicate experiments using identical cell lines (e.g., HepG2 for cytotoxicity) and control for variables like solvent (DMSO vs. ethanol) and incubation time.

- Metabolic stability testing : Use liver microsomes to assess if sulfonyl or methoxy groups undergo rapid phase I/II metabolism, which could explain discrepancies in IC50 values .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 3,4,5-trimethoxyphenyl-linked combretastatin derivatives) to isolate substituent-specific effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of the 3,4,5-trimethoxyphenyl moiety?

Methodological guidance:

- Synthetic diversification : Replace the 3,4,5-trimethoxyphenyl group with variants (e.g., 2,4,6-trimethoxy or mono-methoxy) and evaluate changes in binding affinity using surface plasmon resonance (SPR) .

- Computational docking : Use Discovery Studio or AutoDock to model interactions with tubulin or kinase targets, leveraging crystallographic data from trimethoxyphenyl-containing inhibitors .

Q. How can experimental design address limitations in reproducibility for sulfonyl-containing compounds?

Methodological guidance:

- Controlled degradation studies : Simulate hydrolytic conditions (pH 2–9 buffers, 37°C) to identify sulfonyl group stability thresholds. For example, methylsulfonyl derivatives are stable below pH 7 but hydrolyze rapidly in alkaline conditions .

- Batch-to-batch analysis : Implement QC protocols using 1H-NMR to detect trace impurities (e.g., sulfonic acid byproducts) that may interfere with biological assays .

Q. What are the best practices for designing in vivo studies given the compound’s physicochemical properties?

Methodological guidance:

- Solubility enhancement : Use co-solvents like PEG-400 or cyclodextrins, as methoxy and sulfonyl groups confer high lipophilicity (logP > 3).

- Pharmacokinetic profiling : Conduct cassette dosing in rodents to assess bioavailability and sulfonyl group clearance rates, comparing with analogs like 3,4,5-trimethoxyphenylacetic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.